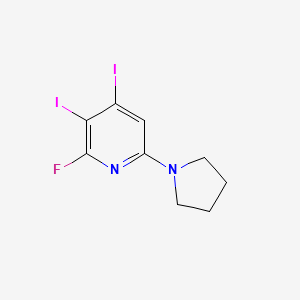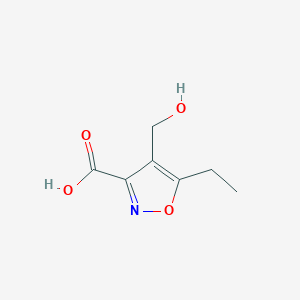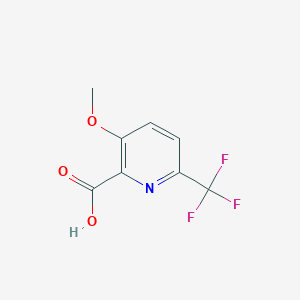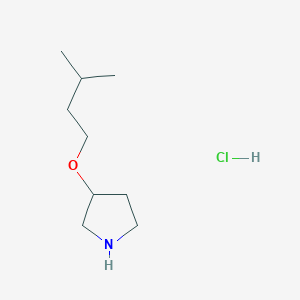
3-(Isopentyloxy)pyrrolidine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3-(Isopentyloxy)pyrrolidine hydrochloride consists of a pyrrolidine ring with an isopentyloxy group attached . The pyrrolidine ring is a five-membered nitrogen heterocycle, which is widely used by medicinal chemists .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Isopentyloxy)pyrrolidine hydrochloride are not detailed in the available literature, pyrrolidine derivatives are known to participate in various chemical reactions. For instance, they can undergo ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(Isopentyloxy)pyrrolidine hydrochloride are not extensively detailed in the available literature. It has a molecular formula of C9H19NO HCl and a molecular weight of 193.71 g/mol.Aplicaciones Científicas De Investigación
Antioxidant Activity
Pyrrolidine alkaloids have been shown to possess antioxidant activity . This means they can potentially neutralize harmful free radicals in the body, which could have implications for diseases related to oxidative stress.
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory properties . This could make them useful in the treatment of conditions characterized by inflammation.
Antimicrobial Activity
Pyrrolidine alkaloids have shown antimicrobial activity, making them potentially useful in combating various bacterial and fungal infections .
Anticancer Activity
Certain pyrrolidine alkaloids have shown promise in anticancer research. For example, compounds with a spiro[pyrrolidine-3,3’-oxindole] moiety have been found to cause apoptotic cell death in MCF-7 breast cancer cells .
Anti-hyperglycemic Activity
Pyrrolidine alkaloids have demonstrated anti-hyperglycemic activity , which could make them useful in the management of diabetes.
Neuropharmacological Activity
These compounds have shown neuropharmacological activity , suggesting potential applications in the treatment of neurological disorders.
Direcciones Futuras
Pyrrolidine derivatives, including 3-(Isopentyloxy)pyrrolidine hydrochloride, continue to be of interest in drug discovery due to their versatile scaffold for designing and developing novel biologically active compounds . Future research may focus on exploring the therapeutic potential of these compounds in various fields such as anticancer, anti-inflammatory, antiviral, and antituberculosis .
Propiedades
IUPAC Name |
3-(3-methylbutoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO.ClH/c1-8(2)4-6-11-9-3-5-10-7-9;/h8-10H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOWLKUQPNJLSIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




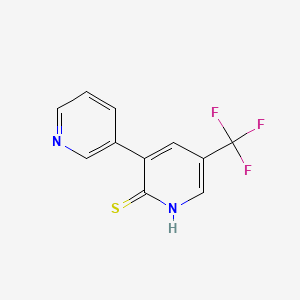
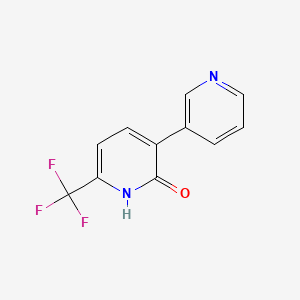
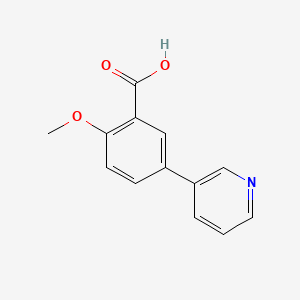
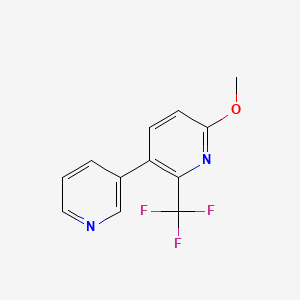
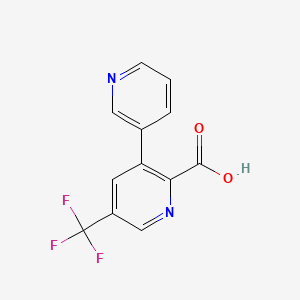
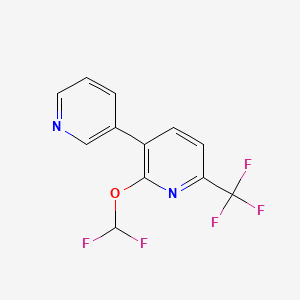
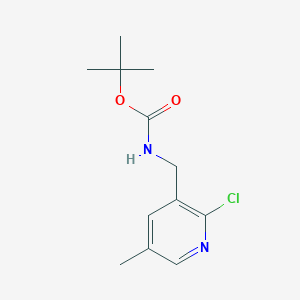
![2-(imidazo[1,2-a]pyridin-3-ylmethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B1391158.png)

